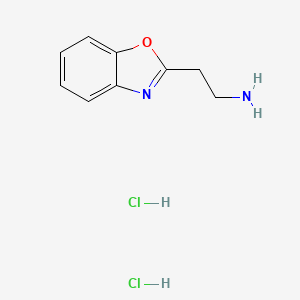

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride

Description

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is a benzoxazole-derived organic compound characterized by a bicyclic benzoxazole core linked to an ethylamine side chain, with two hydrochloride counterions enhancing its solubility in aqueous media. Benzoxazoles are heterocyclic systems containing fused benzene and oxazole rings, which confer rigidity and electronic diversity, making them valuable in medicinal chemistry for targeting enzymes, receptors, and nucleic acids . The dihydrochloride form improves stability and bioavailability, facilitating its use in pharmaceutical research and development.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFURSXNEDZWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminobenzoxazole with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactant Purity: High-purity reactants to minimize impurities.

Reaction Time: Optimized to ensure complete conversion of reactants.

Purification: Techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially with halides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halides like chlorine (Cl2) or bromine (Br2) under basic conditions.

Major Products

Oxidation: Produces oxides and hydroxyl derivatives.

Reduction: Yields primary or secondary amines.

Substitution: Forms various substituted benzoxazole derivatives.

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block for synthesizing complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-yl)ethan-1-amine Dihydrochloride (CAS 152482-94-5)

[2-(1H-Benzimidazol-2-yl)ethyl]amine Dihydrochloride (CAS 4499-07-4)

- Structural Difference : Substitutes benzoxazole with benzimidazole, introducing an additional nitrogen atom.

- Impact : The benzimidazole core is more basic (pKa ~5.5–6.5) than benzoxazole, improving solubility in acidic environments. This modification is common in antiviral and antiparasitic agents .

Substituent Effects on the Aromatic Ring

2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine Dihydrochloride

- Structural Difference : A methyl group at the 4-position of the benzoxazole ring.

- This derivative is available in high purity (≥95%) for research applications .

- Molecular Weight : 265.17 g/mol (calculated from C₁₀H₁₂Cl₂N₂O).

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine Hydrochloride (CAS 2490398-65-5)

- Structural Difference : A trifluoromethyl (-CF₃) group at the 5-position of the benzothiazole core.

- Impact : The electron-withdrawing -CF₃ group stabilizes the aromatic system, alters electronic distribution, and enhances metabolic stability by resisting oxidative degradation .

Side-Chain Modifications

2-(1,3-Benzoxazol-2-yl)propan-1-amine Dihydrochloride

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine Dihydrochloride (CAS 1993232-10-2)

- Structural Difference : Incorporates an isobutyl group on the benzimidazole nitrogen.

- Impact : The bulky isobutyl substituent may hinder binding to flat enzymatic pockets but enhance specificity for sterically tolerant targets, such as G-protein-coupled receptors .

- Molecular Weight : 253.77 g/mol (C₁₃H₂₀ClN₃) .

Biological Activity

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring fused to an ethylamine moiety. The presence of the benzoxazole structure is significant due to its role in various biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C9H10Cl2N2O |

| Molecular Weight | 235.09 g/mol |

| Solubility | Soluble in water and alcohol |

| Melting Point | Data not extensively reported |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has revealed several biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies indicate that benzoxazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to 2-(1,3-Benzoxazol-2-yl)ethan-1-amine have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

- Anticancer Potential:

- Anti-parasitic Effects:

Case Studies

Several studies have focused on the efficacy of benzoxazole derivatives in treating specific conditions:

Case Study 1: Antimicrobial Screening

A screening study evaluated a series of benzoxazole derivatives for antimicrobial activity. Among the tested compounds, several exhibited significant inhibitory effects against Bacillus subtilis, with minimum inhibitory concentration (MIC) values demonstrating their potential as antibacterial agents .

Case Study 2: Anticancer Activity

In vitro studies showed that certain benzoxazole derivatives had enhanced cytotoxicity against cancer cell lines compared to normal cells. For example, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising therapeutic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.